molecular formula C11H8ClNO3 B12334859 2-Quinolinecarboxylic acid, 8-chloro-1,4-dihydro-4-oxo-, methyl ester

2-Quinolinecarboxylic acid, 8-chloro-1,4-dihydro-4-oxo-, methyl ester

Cat. No.: B12334859
M. Wt: 237.64 g/mol
InChI Key: CRZLCUQNDGQBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2-chloro-3-formylquinoline with methanol in the presence of a base . The reaction conditions often require refluxing the mixture at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione and hydroquinoline compounds. These derivatives can exhibit different biological activities and are useful in drug development .

Scientific Research Applications

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
  • 4-Hydroxy-2-quinolones
  • Quinoline-2,4-dione derivatives

Uniqueness

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and ester functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 8-chloro-4-oxo-8H-quinoline-2-carboxylate

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5,7H,1H3

InChI Key

CRZLCUQNDGQBNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC(C2=N1)Cl

Origin of Product

United States

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